molecular formula C20H29NO5 B2829484 tert-butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate CAS No. 173653-47-9

tert-butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate

Cat. No. B2829484
CAS RN: 173653-47-9
M. Wt: 363.454
InChI Key: IJTMTCBOXNAACY-BHYGNILZSA-N
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Description

Tert-butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C20H29NO5 and its molecular weight is 363.454. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

This compound is utilized in the synthesis of complex molecules and intermediates. For example, it has been used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showcasing its versatility as a building block in organic chemistry. The process involves intramolecular nucleophilic opening of the oxirane ring, leading to the formation of structurally complex and biologically relevant compounds (Moskalenko & Boev, 2014).

Metabolic Studies

Research has also focused on the metabolism of related compounds, shedding light on their metabolic pathways and potential biotransformation products in biological systems. For instance, studies on the CYP2C8- and CYP3A-mediated C-demethylation of related compounds have identified key metabolic pathways and metabolites, providing insights into how these compounds are processed in the liver (Prakash et al., 2008).

Crystal Structure Analysis

The compound's crystal structure has been analyzed to understand its molecular configuration and interactions. This is critical for designing molecules with desired physical and chemical properties. Such studies are foundational in the development of new materials and drugs by providing a detailed understanding of molecular interactions at the atomic level (Weber et al., 1995).

Reaction Mechanism Studies

Further research includes exploring the reaction mechanisms involving tert-butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate or related structures. For example, studies on the reactions of tert-butoxy radicals with phenols provide insights into the complex dynamics of radical reactions, which are pivotal in synthetic chemistry for developing new synthesis pathways (Das et al., 1981).

Supramolecular Chemistry

Investigations into the supramolecular arrangements of related oxopyrrolidine analogues highlight the impact of weak intermolecular interactions on molecular conformation and assembly. This research is crucial for the development of molecular materials with specific functions, driven by the controlled organization of molecules through non-covalent interactions (Samipillai et al., 2016).

properties

IUPAC Name

tert-butyl (2S)-2-[(1R,2S)-1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5/c1-14(18(23)25-13-15-9-6-5-7-10-15)17(22)16-11-8-12-21(16)19(24)26-20(2,3)4/h5-7,9-10,14,16-17,22H,8,11-13H2,1-4H3/t14-,16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTMTCBOXNAACY-BHYGNILZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.